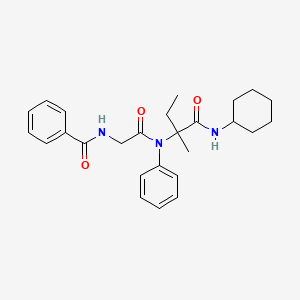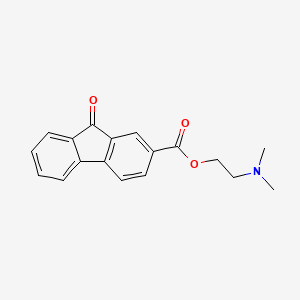
N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-phenylisovalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-phenylisovalinamide is a complex organic compound with a unique structure that combines elements of phenylcarbonyl, glycyl, cyclohexyl, and phenylisovalinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-phenylisovalinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenylcarbonyl chloride with glycine to form N-(phenylcarbonyl)glycine. This intermediate is then reacted with cyclohexylamine and phenylisovalinamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-phenylisovalinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-phenylisovalinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-phenylisovalinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-phenyl-p-phenylenediamine: A related compound with antioxidant properties used in rubber production.
N-Cyclohexyl-N’-Decylurea: Known for its use in drug development and pharmacological research.
Uniqueness
N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-phenylisovalinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C26H33N3O3 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[2-(N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]anilino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C26H33N3O3/c1-3-26(2,25(32)28-21-15-9-5-10-16-21)29(22-17-11-6-12-18-22)23(30)19-27-24(31)20-13-7-4-8-14-20/h4,6-8,11-14,17-18,21H,3,5,9-10,15-16,19H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
NZXRZSKINBBVLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCCC1)N(C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[4-(propan-2-yloxy)benzyl]acetamide](/img/structure/B11466894.png)
![ethyl 6-(4-bromobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466905.png)
![2-hydroxy-1-(4-methylphenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11466920.png)
![1-(4-Ethoxyphenyl)-3-({1-[4-(ethylsulfonyl)phenyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B11466928.png)
![17-Thiabicyclo[12.2.1]heptadeca-1(16),14-diene-2,13-dione](/img/structure/B11466930.png)
![8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B11466935.png)
![2-(4-chlorobenzyl)-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11466936.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11466948.png)
![N-(3-chloro-4-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11466951.png)

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide](/img/structure/B11466964.png)
![2-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyrazine](/img/structure/B11466966.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B11466982.png)
![N-(4-chlorophenyl)-5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11466983.png)
